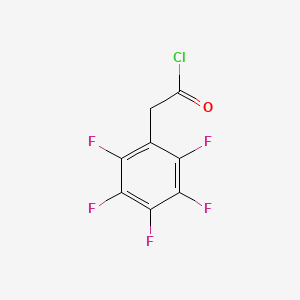

Pentafluorophenylacetyl chloride

Description

The exact mass of the compound (2,3,4,5,6-Pentafluorophenyl)acetyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96896. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O/c9-3(15)1-2-4(10)6(12)8(14)7(13)5(2)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHZXQCRVUYLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232217 | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-72-4 | |

| Record name | 2,3,4,5,6-Pentafluorophenylacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3,4,5,6-pentafluorophenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU46L2CJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Significance of Perfluorinated Organic Acyl Halides

Perfluorinated organic acyl halides are a class of organic compounds characterized by the presence of a C-F bond and an acyl halide functional group (-COX, where X is a halogen). The high electronegativity of fluorine atoms significantly influences the chemical reactivity of these molecules. This substitution leads to a strong inductive effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of their utility in organic synthesis.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of acyl halides, perfluorination leads to increased thermal and chemical stability of the resulting products, a feature highly sought after in materials science and medicinal chemistry. The unique properties imparted by the pentafluorophenyl group, such as its use in π-π stacking interactions and as a 19F NMR probe, further underscore the importance of this class of compounds. acs.org

Strategic Positioning of Pentafluorophenylacetyl Chloride As a Versatile Synthetic Intermediate

Pentafluorophenylacetyl chloride stands out as a particularly strategic intermediate in organic synthesis. cymitquimica.com Its structure, featuring a pentafluorinated benzene (B151609) ring attached to an acetyl chloride group, allows for a diverse range of chemical transformations. It is a key reagent in acylation reactions, where it is used to introduce the pentafluorophenylacetyl group into various molecules. cymitquimica.com

One of the primary applications of this compound is in the synthesis of complex organic molecules and functional materials. For instance, it has been employed in the preparation of synthetic receptors designed to model alkali metal cation-π binding sites in proteins. nih.gov In this context, the pentafluorophenyl group plays a crucial role in creating an electron-deficient aromatic system that can interact favorably with cations.

Furthermore, this acyl chloride is instrumental in the synthesis of phenyl-substituted cibalackrot derivatives, which are of interest for their photophysical properties and potential applications in areas like singlet fission. acs.orgresearchgate.net The reaction of this compound with indigo (B80030) derivatives leads to the formation of these complex chromophores. acs.orgresearchgate.net The procedural nuances of these syntheses, such as controlling the stoichiometry and reaction conditions, highlight the versatility and sometimes challenging nature of working with this reagent. acs.orgresearchgate.net

The synthesis of this compound itself is typically achieved through the reaction of 2,3,4,5,6-pentafluorophenylacetic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. acs.orgnih.govresearchgate.net This straightforward preparation adds to its appeal as a readily accessible building block in research.

Scope and Objectives of Academic Inquiry Pertaining to Pentafluorophenylacetyl Chloride Research

Chemo-selective Synthesis from Carboxylic Acid Precursors

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For this compound, this involves the reaction of 2-(pentafluorophenyl)acetic acid with a suitable chlorinating agent. The primary goal is to achieve high conversion and purity by carefully selecting the reagent and reaction conditions.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.com The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). chemguide.co.uk

The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com A significant advantage of this method is that the byproducts, SO₂ and HCl, are gaseous, which simplifies the purification of the final product. chemguide.co.uk The reaction can be represented as:

C₆F₅CH₂COOH + SOCl₂ → C₆F₅CH₂COCl + SO₂ (g) + HCl (g)

To accelerate the reaction, particularly at lower temperatures, a catalytic amount of N,N-dimethylformamide (DMF) can be added. orgsyn.org The DMF catalyst works by first reacting with thionyl chloride to form a Vilsmeier-type intermediate, which is a more potent acylating agent. orgsyn.org

Table 1: Typical Conditions for Thionyl Chloride Mediated Synthesis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reagent | Thionyl chloride (SOCl₂) | Chlorinating agent | commonorganicchemistry.com |

| Stoichiometry | Often used in excess/as solvent | Drives reaction to completion | orgsyn.org |

| Catalyst (Optional) | N,N-dimethylformamide (DMF) | Accelerates reaction rate | orgsyn.org |

| Temperature | Reflux | Provides energy for the reaction | commonorganicchemistry.com |

| Byproducts | SO₂, HCl (gaseous) | Simplifies product isolation | chemguide.co.uk |

Oxalyl chloride ((COCl)₂) is another highly effective reagent for preparing acyl chlorides under mild conditions. orgsyn.org Similar to thionyl chloride, it is often used with a catalytic amount of DMF. youtube.com The reaction mechanism involves the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then activates the carboxylic acid. youtube.com The process is highly efficient and generates only gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). youtube.com

A typical laboratory procedure involves dissolving the 2-(pentafluorophenyl)acetic acid in an inert anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), adding a catalytic drop of DMF, followed by the slow addition of oxalyl chloride at room temperature. orgsyn.org The completion of the reaction is often indicated by the cessation of gas evolution. orgsyn.org

C₆F₅CH₂COOH + (COCl)₂ --(DMF cat.)--> C₆F₅CH₂COCl + CO₂ (g) + CO (g) + HCl (g)

The mild conditions make this method suitable for substrates with sensitive functional groups. The crude product is often obtained after simple removal of the solvent and excess reagent by rotary evaporation. orgsyn.org

Table 2: Oxalyl Chloride Facilitated Preparation of an Acyl Chloride

| Reagent/Condition | Description | Example Molar Equivalent | Reference |

|---|---|---|---|

| Carboxylic Acid | Starting material | 1.0 equiv | orgsyn.org |

| Oxalyl Chloride | Chlorinating agent | 1.3 equiv | orgsyn.org |

| N,N-dimethylformamide (DMF) | Catalyst | ~2 drops (catalytic) | orgsyn.org |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous | orgsyn.org |

| Temperature | Room Temperature | ~23 °C | orgsyn.org |

| Reaction Time | 1.5 hours | Typical duration | orgsyn.org |

While thionyl chloride and oxalyl chloride are most common, other reagents can also be used to synthesize acyl chlorides.

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature or with gentle warming. chemguide.co.uk The reaction produces the desired acyl chloride and phosphorus oxychloride (POCl₃), a liquid byproduct. chemguide.co.ukwikipedia.org C₆F₅CH₂COOH + PCl₅ → C₆F₅CH₂COCl + POCl₃ + HCl (g) A key challenge with this method is the separation of the product, this compound, from the byproduct, POCl₃, as their boiling points may be close, necessitating careful fractional distillation. chemguide.co.uk

Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides. The reaction requires three equivalents of the carboxylic acid for every one equivalent of PCl₃ and produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk 3 C₆F₅CH₂COOH + PCl₃ → 3 C₆F₅CH₂COCl + H₃PO₃ Separation via fractional distillation is also required with this method. chemguide.co.uk

Bis-(trichloromethyl) Carbonate (Triphosgene): A solid, safer alternative to phosgene (B1210022), triphosgene (B27547) (BTC) can convert carboxylic acids to acyl chlorides in the presence of catalytic DMF. jcsp.org.pk It offers good yields under mild conditions. jcsp.org.pk

Table 3: Comparison of Alternative Chlorinating Agents

| Reagent | Formula | Byproducts | Key Features | Reference |

|---|---|---|---|---|

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent, vigorous reaction. | chemguide.co.ukwikipedia.org |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent, requires 3:1 acid-to-reagent stoichiometry. | chemguide.co.uk |

| Bis-(trichloromethyl) Carbonate | (Cl₃CO)₂CO | CO₂, HCl | Solid phosgene equivalent, requires catalyst. | jcsp.org.pk |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving a high yield of pure this compound depends on the careful control of several reaction parameters. Optimization aims to maximize product formation while minimizing side reactions and simplifying purification.

Key parameters for optimization include:

Temperature: Higher temperatures increase the reaction rate but can also lead to the degradation of the product or starting material. The mild conditions offered by the oxalyl chloride/DMF system are often advantageous.

Reagent Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent ensures that the carboxylic acid is fully consumed. However, a large excess can complicate purification.

Catalyst Concentration: When using DMF with oxalyl chloride or thionyl chloride, its concentration is crucial. While catalytic amounts significantly speed up the reaction, excessive DMF can lead to byproducts. sciencemadness.org Studies on model systems show that an optimal catalyst loading exists to maximize yield. jcsp.org.pk

Solvent Choice: The solvent must be inert to the highly reactive reagents and product. Anhydrous chlorinated solvents like dichloromethane or ethers like tetrahydrofuran (B95107) (THF) are common choices. orgsyn.orgjcsp.org.pk The choice of solvent can influence reaction rates and yields. jcsp.org.pk

Purification: Complete removal of the excess chlorinating agent and byproducts is critical. For volatile reagents like thionyl chloride, co-evaporation with an inert, higher-boiling solvent like toluene can be an effective strategy to ensure their complete removal before subsequent steps. orgsyn.org For less volatile byproducts like POCl₃, fractional distillation is necessary. chemguide.co.uk

Table 4: Key Parameters for Optimizing this compound Synthesis

| Parameter | Impact on Synthesis | Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and stability of compounds. | Select the lowest effective temperature to minimize side reactions. | mdpi.com |

| Reagent Stoichiometry | Impacts reaction completion and purity. | Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 eq.). | orgsyn.org |

| Catalyst Loading (DMF) | Crucial for reaction rate and preventing byproducts. | Use minimal catalytic amounts (e.g., <5 mol%) for optimal yield. | jcsp.org.pksciencemadness.org |

| Solvent | Influences solubility and reaction kinetics. | Choose a dry, inert solvent like CH₂Cl₂, THF, or Ethyl Acetate. | jcsp.org.pk |

| Purification Method | Determines final product purity. | Utilize vacuum distillation, or co-evaporation with toluene for volatile impurities. | chemguide.co.ukorgsyn.org |

Scalability Considerations in this compound Production

Transitioning the synthesis of this compound from a laboratory bench to industrial production introduces several challenges that must be addressed.

Safety and Hazard Management: The chlorinating agents used are corrosive and react violently with water. youtube.com The reactions are often exothermic and evolve large volumes of toxic and corrosive gases (HCl, SO₂, CO). chemguide.co.uk Large-scale reactors require robust cooling systems to manage heat evolution and gas scrubbers to neutralize acidic off-gases.

Reagent Selection and Cost: On a large scale, the cost of reagents is a significant factor. Thionyl chloride is often economically favored. The choice between reagents also impacts waste disposal; methods that produce gaseous byproducts (thionyl chloride, oxalyl chloride) are often preferred as they simplify product isolation and reduce liquid waste streams. chemguide.co.uk

Process Control (Batch vs. Continuous Flow): While traditional large-scale synthesis is performed in batch reactors, continuous flow chemistry is gaining traction as a safer and more efficient alternative for hazardous reactions. researchgate.netsemanticscholar.org A flow process minimizes the amount of hazardous material present at any one time, provides superior heat transfer, and allows for precise control over reaction time and temperature, often leading to higher yields and purity. mdpi.comresearchgate.net This can significantly improve the space-time yield of the process compared to batch production. mdpi.com

Work-up and Purification: Isolating the pure product on a large scale requires efficient and scalable purification methods. Fractional distillation under reduced pressure is the standard method for purifying liquid acyl chlorides. The efficiency of this step is critical for achieving the required product specifications.

Nucleophilic Acyl Substitution Mechanisms

This compound, like other acyl chlorides, undergoes reaction via a nucleophilic acyl substitution mechanism. This pathway is fundamental to its chemistry, allowing for the synthesis of a wide array of derivatives. The high reactivity of acyl chlorides makes them valuable intermediates in organic synthesis. sparkl.me The core of this mechanism is the substitution of the chloride, an excellent leaving group, by a variety of nucleophiles. sparkl.melibretexts.org

The widely accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination pathway. savemyexams.commasterorganicchemistry.com This mechanism is distinct from a one-step (SN2) process and is characterized by the formation of a transient intermediate. youtube.com

The process begins with the addition step, where the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk The carbonyl carbon is highly susceptible to attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms, which render it significantly electron-deficient (partially positive). sparkl.mekhanacademy.org This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.comyoutube.com

The second step is the elimination phase. libretexts.org The tetrahedral intermediate is unstable and rapidly collapses. youtube.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. youtube.comchemguide.co.uk The final step often involves a deprotonation of the nucleophilic atom (if it was neutral, like water or an amine) by a base, which can be another molecule of the nucleophile or the expelled chloride ion, to yield the final neutral product and a byproduct like hydrogen chloride. libretexts.orgchemguide.co.uk

When this compound reacts with oxygen-centric nucleophiles such as water or alcohols, the lone pair of electrons on the nucleophile's oxygen atom initiates the attack on the carbonyl carbon. savemyexams.comyoutube.com

Reaction with Water (Hydrolysis): The reaction with water leads to the formation of pentafluorophenylacetic acid. A water molecule acts as the nucleophile, attacking the carbonyl carbon to form the tetrahedral intermediate. savemyexams.comyoutube.com The intermediate then collapses, eliminating a chloride ion. A second water molecule can then act as a base to deprotonate the oxonium ion, yielding the final carboxylic acid and hydrochloric acid. youtube.com

Reaction with Alcohols (Esterification): The reaction with an alcohol proceeds in a similar fashion to produce an ester. savemyexams.com The alcohol's oxygen atom attacks the carbonyl carbon, leading to the tetrahedral intermediate. chemguide.co.uk Subsequent elimination of the chloride ion and deprotonation of the intermediate by a weak base (like another alcohol molecule or pyridine (B92270), which is often added to neutralize the HCl formed) results in the formation of a pentafluorophenylacetate (B14775910) ester. chemguide.co.ukyoutube.com The reaction is typically very rapid and exothermic. chemguide.co.uk

Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react vigorously with this compound to form amides. savemyexams.comchemguide.co.uk The lone pair of electrons on the nitrogen atom is the nucleophilic center. chemguide.co.uk

Reaction with Ammonia: Ammonia attacks the carbonyl carbon to yield a primary amide, pentafluorophenylacetamide. The reaction mechanism follows the standard addition-elimination pathway. savemyexams.com

Table 1: Summary of Nucleophilic Acyl Substitution Reactions

| Nucleophile (Nu-H) | Nucleophilic Atom | Product Type | Specific Product from this compound |

| Water (H₂O) | Oxygen | Carboxylic Acid | Pentafluorophenylacetic acid |

| Alcohol (R-OH) | Oxygen | Ester | Pentafluorophenylacetate ester |

| Ammonia (NH₃) | Nitrogen | Primary Amide | Pentafluorophenylacetamide |

| Primary Amine (R-NH₂) | Nitrogen | N-Substituted Amide | N-Alkyl-pentafluorophenylacetamide |

| Secondary Amine (R₂NH) | Nitrogen | N,N-Disubstituted Amide | N,N-Dialkyl-pentafluorophenylacetamide |

Stereoelectronic Effects of the Pentafluorophenyl Moiety on Reactivity and Selectivity

A stereoelectronic effect refers to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org In this compound, the pentafluorophenyl (C₆F₅) group exerts profound stereoelectronic effects that dramatically enhance the compound's reactivity.

The primary influence of the C₆F₅ moiety is its powerful electron-withdrawing inductive effect. Fluorine is the most electronegative element, and the cumulative effect of five fluorine atoms on the phenyl ring strongly polarizes the C-F bonds, pulling electron density away from the ring. This inductive withdrawal is transmitted to the acetyl group, which in turn makes the carbonyl carbon exceptionally electrophilic—far more so than in a non-fluorinated analogue like phenylacetyl chloride or simple acetyl chloride.

This enhanced electrophilicity has two major consequences:

Increased Rate of Nucleophilic Attack: The highly electron-deficient nature of the carbonyl carbon makes it a more attractive target for nucleophiles, significantly accelerating the initial addition step of the substitution mechanism.

Stabilization of the Transition State: The electron-withdrawing C₆F₅ group helps to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate and the associated transition states. mdpi.com

Pentafluorophenyl esters are well-known as "activated esters" in peptide synthesis precisely because the C₆F₅ group is an excellent activating group, making the carbonyl susceptible to attack by the relatively weak amine nucleophile of an amino acid. nih.gov This same activating principle applies to this compound, rendering it one of the more reactive acyl chlorides available for acylation reactions.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The kinetic and thermodynamic profiles of reactions involving this compound are a direct consequence of the stereoelectronic effects exerted by the C₆F₅ group.

Kinetic Aspects: Reactions involving this compound are typically very fast. The high electrophilicity of the carbonyl carbon, as discussed previously, leads to a low activation energy (Gibbs free energy of activation, ΔG‡) for the nucleophilic attack. researchgate.net This low kinetic barrier means that reactions can often proceed rapidly even at low temperatures and with weak nucleophiles. Compared to standard acyl chlorides like acetyl chloride, the rate of reaction for this compound under identical conditions is expected to be significantly higher.

Thermodynamic Aspects: Nucleophilic acyl substitution reactions of acyl chlorides are generally thermodynamically favorable, characterized by a negative change in enthalpy (ΔH), making them exothermic. chemguide.co.uk This is driven by the replacement of a relatively weak C-Cl bond with a stronger C-O or C-N bond, and the formation of the stable chloride ion.

Table 2: Comparative Kinetic and Thermodynamic Profile

| Feature | Acetyl Chloride (Reference) | This compound | Rationale for Difference |

| Kinetics | |||

| Carbonyl Electrophilicity | Moderate | Very High | Strong inductive electron withdrawal by the C₆F₅ group. |

| Reaction Rate | Fast | Extremely Fast | Lower activation energy due to enhanced electrophilicity. |

| Activation Energy (ΔG‡) | Moderate | Low | The transition state is stabilized by the electron-withdrawing group. |

| Thermodynamics | |||

| Enthalpy of Reaction (ΔH) | Exothermic | Highly Exothermic | Starting material is of higher energy (more reactive). |

| Overall Free Energy (ΔG) | Favorable (Negative) | Highly Favorable (Very Negative) | Combination of high reactivity and formation of stable products. |

Strategic Applications of Pentafluorophenylacetyl Chloride in Organic Synthesis

Derivatization and Functionalization Reagent

Pentafluorophenylacetyl chloride is a valuable derivatization agent, particularly for enhancing the analytical detection of various compounds. The introduction of the pentafluorophenyl group significantly improves the electron-capturing ability of the analyte, making it highly suitable for sensitive detection methods like gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization. nih.govresearchgate.netjfda-online.com

Synthesis of Perfluorinated Esters and Amides for Analytical Enhancements

The primary application of this compound in this context is the conversion of alcohols, phenols, and amines into their corresponding pentafluorophenylacetyl esters and amides. This chemical modification, known as derivatization, is often essential for the successful analysis of polar and non-volatile compounds by gas chromatography. jfda-online.com The resulting derivatives are typically more volatile, less polar, and more thermally stable than the parent compounds.

The reaction involves the nucleophilic attack of the hydroxyl or amino group of the analyte on the electrophilic carbonyl carbon of this compound, leading to the formation of an ester or amide linkage and the elimination of hydrogen chloride. The presence of a base, such as pyridine (B92270) or triethylamine, is often required to neutralize the HCl produced and drive the reaction to completion. jfda-online.com

The key advantage of using this reagent lies in the highly electronegative nature of the five fluorine atoms on the aromatic ring. This feature makes the resulting derivatives exceptionally sensitive to electron capture detectors (ECD), a common detector in gas chromatography that is highly selective for halogenated compounds. This enhanced sensitivity allows for the detection of analytes at very low concentrations, often in the picogram or even femtogram range.

Furthermore, in mass spectrometry, these derivatives often exhibit characteristic fragmentation patterns, with the pentafluorophenylacetyl group acting as a clear marker, aiding in the identification and quantification of the original analyte. researchgate.net

Table 1: Analytes Derivatized with this compound for Enhanced Detection

| Analyte Class | Functional Group Derivatized | Resulting Derivative | Analytical Technique | Key Advantage |

|---|---|---|---|---|

| Alcohols/Phenols | -OH | Pentafluorophenylacetyl ester | GC-ECD, GC-MS (NCI) | Increased volatility and high ECD response |

| Primary/Secondary Amines | -NH2, -NHR | Pentafluorophenylacetyl amide | GC-ECD, GC-MS (NCI) | Improved thermal stability and sensitivity |

Methodological Advancements in Derivatization Protocols (e.g., microwave-accelerated synthesis, solvent extraction)

Traditional derivatization methods often involve lengthy reaction times at elevated temperatures. nih.gov To address this, modern techniques such as microwave-assisted synthesis have been explored to accelerate the derivatization process. Microwave irradiation can significantly reduce reaction times, often from hours to just a few minutes, by efficiently and uniformly heating the reaction mixture. nih.govresearchgate.netnih.gov This rapid heating can lead to higher derivatization yields and reduced side product formation. nih.gov

Post-derivatization cleanup is another critical step to remove excess reagent and byproducts that can interfere with the analysis. Solvent extraction is a commonly employed technique for this purpose. nih.gov After the derivatization reaction, the mixture is partitioned between an aqueous phase and an immiscible organic solvent. The pentafluorophenylacetyl derivative, being more lipophilic, preferentially dissolves in the organic layer, while the unreacted polar analytes, excess reagent, and salts are removed in the aqueous layer. The choice of extraction solvent is crucial for achieving high recovery of the derivative and efficient removal of interferences.

Table 2: Comparison of Conventional vs. Microwave-Assisted Derivatization

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 30 minutes to several hours | A few minutes nih.gov |

| Temperature Control | Often less precise | Precise temperature and pressure control |

| Yields | Variable | Often improved nih.gov |

| Throughput | Low | High, especially with parallel reactors nih.gov |

Building Block for Complex Molecular Architectures

While less documented than its role in derivatization, the structure of this compound suggests its potential as a valuable building block for the synthesis of complex molecules, particularly those requiring a polyfluoroaromatic moiety. The reactive acid chloride allows for its incorporation into larger scaffolds through ester or amide bond formation, while the pentafluorophenyl ring can introduce unique electronic, steric, and photophysical properties.

Construction of Advanced Chromophores and Dyes (e.g., Cibalackrot and related compounds)

The synthesis of advanced organic dyes and chromophores often involves the condensation of various aromatic and heterocyclic building blocks. While direct evidence for the use of this compound in the synthesis of Cibalackrot, a complex polycyclic dye, is not prominent in the literature, its structural features make it a plausible candidate for creating novel fluorinated analogues. The pentafluorophenyl group can significantly influence the photophysical properties of a chromophore, such as its absorption and emission wavelengths, quantum yield, and photostability. The electron-withdrawing nature of the perfluorinated ring can modulate the energy levels of the molecular orbitals, potentially leading to red-shifted or blue-shifted absorption and fluorescence. However, specific examples of its application in this area remain to be widely reported.

Synthesis of Macrocyclic Receptors and Crown Ether Systems

Macrocyclic receptors and crown ethers are molecules designed to selectively bind specific ions or small molecules. nih.govnih.gov The synthesis of these structures often relies on the reaction of di- or poly-functionalized building blocks. This compound, with its reactive acyl chloride group, could theoretically be used to introduce a perfluoroaromatic "wall" into a macrocyclic framework. nih.gov This could create a unique binding cavity with specific electronic and hydrophobic characteristics, potentially leading to novel selectivities for guest molecules. The synthesis of such macrocycles would likely involve the reaction of this compound with poly-functional alcohols or amines under high-dilution conditions to favor intramolecular cyclization over polymerization. Despite this potential, the use of this compound in the synthesis of macrocyclic receptors and crown ethers is not extensively documented in scientific literature.

Enabling Transformations to Diverse Polyfluoroaromatic Systems

This compound can serve as a starting material for the synthesis of other polyfluoroaromatic compounds. The acetyl chloride moiety can be subjected to a variety of chemical transformations. For instance, reduction of the carbonyl group could lead to 2-(pentafluorophenyl)ethanol, which can be further functionalized. The methylene (B1212753) group adjacent to the carbonyl is also susceptible to chemical modification. While the pentafluorophenyl ring is generally stable, it can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups onto the aromatic ring. However, detailed studies on the diverse transformations of this compound into other polyfluoroaromatic systems are not widely available in the public domain.

Material Functionalization and Surface Modification

The ability to tailor the surface properties of materials is crucial for developing advanced technologies. This compound serves as a key reagent in this endeavor, enabling the covalent modification of diverse substrates, from polymeric scaffolds to nanomaterials. This functionalization can dramatically alter the material's chemical and physical characteristics, opening up new avenues for their application.

Covalent Attachment to Polymeric Scaffolds (e.g., cellulose (B213188) acetates)

The surface modification of polymeric scaffolds is a critical step in creating materials with specific functionalities, such as improved biocompatibility, controlled drug release, or enhanced filtration capabilities. While the direct covalent attachment of this compound to cellulose acetates is not extensively documented in readily available literature, the principles of esterification suggest a viable pathway. The hydroxyl groups present on the cellulose acetate (B1210297) backbone can react with the acyl chloride of this compound. This reaction would form a stable ester linkage, effectively grafting the pentafluorophenylacetyl moiety onto the polymer surface. This modification would introduce the highly fluorinated phenyl group, which could significantly alter the surface properties of the cellulose acetate, potentially increasing its hydrophobicity and oleophobicity.

Development of Chemosensors and Adsorbents through Derivatization

The development of sensitive and selective chemosensors and adsorbents is crucial for environmental monitoring, medical diagnostics, and industrial process control. The unique properties of the pentafluorophenyl group make this compound an attractive building block for creating such materials. The derivatization of various substrates, such as silica (B1680970) gel or other solid supports, with this compound can create a surface with a high affinity for specific analytes.

The general principle involves the reaction of the acyl chloride with surface hydroxyl groups to form a stable ester linkage. The resulting pentafluorophenyl-functionalized surface can then interact with target molecules through various mechanisms, including π-π stacking, hydrophobic interactions, and dipole-dipole interactions. For instance, the electron-deficient nature of the pentafluorophenyl ring can lead to strong interactions with electron-rich aromatic compounds, enabling their selective adsorption or detection. While specific examples detailing the use of this compound for these applications are not prevalent in the searched literature, the fundamental chemistry supports its potential in this area. The broader field of chemosensor development often relies on the synthesis of specific receptor molecules that can be attached to a signaling unit, and acyl chlorides are common intermediates in such syntheses. mdpi.com

Role in Catalytic Precursor Synthesis and Ligand Design

The design and synthesis of novel ligands are at the heart of developing new and more efficient catalysts for a wide range of chemical transformations. The electronic and steric properties of a ligand play a crucial role in determining the activity and selectivity of the resulting catalyst. The pentafluorophenyl group is a valuable component in ligand design due to its strong electron-withdrawing nature, which can significantly influence the electronic environment of a metal center.

This compound can serve as a versatile starting material for the synthesis of a variety of ligands. For example, it can be reacted with amines to form amides, with alcohols to form esters, or with other nucleophiles to introduce the pentafluorophenylacetyl moiety into a larger ligand framework. These modified ligands can then be coordinated to a metal center to create novel catalytic precursors. The presence of the pentafluorophenyl group can enhance the catalytic activity by increasing the electrophilicity of the metal center, thereby promoting substrate activation. While direct references to the use of this compound in catalytic precursor synthesis are not readily found, the principles of ligand design and the known effects of perfluoroaryl groups on catalytic performance strongly suggest its potential utility in this field.

Computational Chemistry and Theoretical Investigations of Pentafluorophenylacetyl Chloride

Electronic Structure Analysis and Bonding Characteristics of Pentafluorophenylacetyl Chloride

Computational studies, typically employing Density Functional Theory (DFT), can elucidate the intricate electronic features of PFPAC. The C₆F₅ group, through its strong inductive (-I) effect, withdraws electron density from the acetyl chloride portion of the molecule. youtube.com This effect is expected to be most pronounced at the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. karazin.ua

The bonding within the pentafluorophenyl ring itself is a subject of theoretical interest. While fluorination can sometimes diminish the aromaticity of benzene (B151609) rings, the addition of multiple fluorine atoms can also introduce new π-bonding and antibonding orbitals, a concept termed "fluoromaticity". nih.govnih.gov This can lead to enhanced thermal stability and resistance to certain chemical transformations. nih.govnih.gov

A theoretical analysis of PFPAC would likely reveal a polarized C-Cl bond in the acetyl chloride group, further enhanced by the electron-withdrawing C₆F₅ ring. The C=O bond is also expected to be highly polarized. These electronic characteristics are pivotal in dictating the molecule's chemical behavior.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Theoretical Basis |

| Carbonyl Carbon Charge | Highly positive (electrophilic) | Strong inductive effect of the C₆F₅ group and the electronegativity of the oxygen and chlorine atoms. youtube.comkarazin.ua |

| C-Cl Bond | Highly polarized and weakened | Electron withdrawal by the C₆F₅-C=O system. |

| Pentafluorophenyl Ring | Electron deficient, potential for "fluoromaticity" | High electronegativity of fluorine atoms; potential for π-orbital contributions. nih.govnih.gov |

| Dipole Moment | Significant | Asymmetric distribution of electron density due to the C₆F₅ and -COCl groups. |

Spectroscopic Property Prediction and Correlation for this compound

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like PFPAC. DFT calculations can provide theoretical vibrational frequencies that, when appropriately scaled, show good agreement with experimental infrared (IR) and Raman spectra. reddit.comyoutube.com

For PFPAC, the vibrational spectrum would be characterized by distinct modes associated with the pentafluorophenyl ring and the acetyl chloride group.

Pentafluorophenyl Ring Vibrations: The C-F stretching vibrations are expected to appear in the region of 1100-1400 cm⁻¹. The aromatic C=C stretching modes would also be present, though their positions might be shifted due to the heavy fluorination.

Acetyl Chloride Group Vibrations: The most prominent feature would be the C=O stretching vibration, anticipated at a relatively high wavenumber (typically >1780 cm⁻¹) due to the electron-withdrawing effect of the C₆F₅ group. The C-Cl stretching vibration would be found at lower frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| C=O | Stretching | >1780 | The high frequency is indicative of the strong electron-withdrawing environment. |

| C-F | Stretching | 1100 - 1400 | Characteristic for fluorinated aromatic compounds. |

| C-Cl | Stretching | 650 - 850 | Typical range for acyl chlorides. |

| Aromatic C=C | Stretching | 1400 - 1600 | May be influenced by the fluorine substitution pattern. |

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. The ¹³C NMR spectrum would be particularly informative, with the carbonyl carbon signal expected at a high chemical shift value, reflecting its electrophilicity. The carbon atoms of the pentafluorophenyl ring would exhibit characteristic shifts and C-F coupling patterns.

Reaction Mechanism Modeling and Energy Landscape Profiling for PFPAC Transformations

This compound is anticipated to be highly reactive towards nucleophiles, a characteristic feature of acyl chlorides. reddit.comnih.gov Computational modeling can provide detailed insights into the mechanisms of these reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers.

The general mechanism for the reaction of acyl chlorides with nucleophiles is a nucleophilic addition-elimination process. karazin.uanih.gov In the case of PFPAC, this would involve:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group.

Theoretical calculations can be used to model this process for various nucleophiles (e.g., water, alcohols, amines). The energy barrier for the reaction is expected to be relatively low, consistent with the high reactivity of acyl chlorides. mdpi.com The strong electron-withdrawing nature of the pentafluorophenyl group would likely stabilize the negatively charged transition state, further accelerating the reaction compared to non-fluorinated analogues.

Computational studies can also explore more complex reaction pathways, such as those catalyzed by bases like pyridine (B92270), which can activate the acyl chloride. rsc.org

Molecular Dynamics Simulations of this compound-Derived Systems

While molecular dynamics (MD) simulations of PFPAC itself are not extensively reported, this computational technique offers powerful tools for studying systems derived from it. nih.govnih.gov For instance, if PFPAC is used to modify a polymer or a biomolecule, MD simulations can be employed to understand the conformational changes and dynamics of the resulting material.

In a typical MD simulation, a force field is used to describe the interactions between atoms. For molecules containing a pentafluorophenyl group, specialized force field parameters may be required to accurately model the electrostatic and van der Waals interactions. nih.gov

MD simulations could be used to investigate:

Conformational Preferences: The rotational freedom around the bond connecting the pentafluorophenyl ring and the acetyl group can be explored to determine the most stable conformations of PFPAC and its derivatives in different environments.

Intermolecular Interactions: In condensed phases, MD can reveal how PFPAC molecules or their derivatives interact with each other and with solvent molecules. This is particularly relevant for understanding aggregation behavior and solubility.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. For a series of derivatives of PFPAC, QSAR and QSPR studies could be developed to predict their reactivity, toxicity, or other relevant characteristics.

To build a QSAR/QSPR model for PFPAC derivatives, one would first need to generate a dataset of molecules with known activities or properties. Then, a variety of molecular descriptors would be calculated for each molecule. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, surface area, volume.

Quantum Chemical: Dipole moment, orbital energies (HOMO/LUMO), atomic charges.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed activity or property.

For PFPAC derivatives, a QSAR model could, for example, predict their reactivity towards a specific nucleophile based on descriptors that capture the electronic effects of different substituents on the pentafluorophenyl ring. Such models could be valuable in the rational design of new compounds with tailored reactivity profiles.

Advanced Analytical Characterization Techniques for Pentafluorophenylacetyl Chloride and Its Reaction Products

High-Resolution Spectroscopic Modalities

High-resolution spectroscopic methods provide detailed information about the molecular structure and bonding within pentafluorophenylacetyl chloride and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds.

¹H NMR: In the proton NMR spectrum of this compound, the methylene (B1212753) (—CH₂—) protons adjacent to the carbonyl group are expected to exhibit a characteristic chemical shift. For comparison, the methylene protons in the non-fluorinated analogue, phenylacetyl chloride, appear as a singlet in the spectrum. chemicalbook.com The electron-withdrawing nature of the pentafluorophenyl ring would likely shift this signal further downfield.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluoroaromatic compounds. wikipedia.orgpsu.edu The ¹⁹F NMR spectrum of this compound is anticipated to show distinct resonances for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring due to their different chemical environments. wikipedia.orgpsu.edu The chemical shifts for pentafluorobenzoyl chloride, a related compound, have been reported, providing a reference for the expected shift ranges. spectrabase.com The large chemical shift dispersion in ¹⁹F NMR allows for clear differentiation of these fluorine environments. wikipedia.orgpsu.edu Spin-spin coupling between the fluorine atoms would result in complex splitting patterns, providing further structural confirmation. wikipedia.org

| Technique | Observed Feature | Expected Chemical Shift (ppm) |

| ¹H NMR | Methylene Protons (—CH₂—) | Downfield shift due to electron-withdrawing effects |

| ¹⁹F NMR | Ortho-Fluorines | Distinct resonance |

| ¹⁹F NMR | Meta-Fluorines | Distinct resonance |

| ¹⁹F NMR | Para-Fluorine | Distinct resonance |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride group. This peak is typically found in the region of 1750-1815 cm⁻¹. The carbon-fluorine (C-F) stretching vibrations of the pentafluorophenyl ring will also produce strong, characteristic absorption bands in the fingerprint region of the spectrum. Analysis of related compounds, such as dichloroacetyl chloride, shows characteristic absorptions that can be used for comparison. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the pentafluorophenyl ring are often strong in the Raman spectrum, aiding in the confirmation of the aromatic structure. The C-Cl stretching vibration of the acetyl chloride group will also be Raman active.

| Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Infrared (IR) | Carbonyl (C=O) Stretch | 1750 - 1815 |

| Infrared (IR) | Carbon-Fluorine (C-F) Stretches | Fingerprint Region |

| Raman | Carbonyl (C=O) Stretch | Consistent with IR |

| Raman | Symmetric Ring Vibrations | Characteristic of aromatic structure |

| Raman | Carbon-Chlorine (C-Cl) Stretch | Raman Active |

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of this compound and for elucidating the structure of its reaction products through fragmentation analysis. nih.govresearchgate.net

Molecular Ion Peak: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2) with a ratio of approximately 3:1, confirming the presence of one chlorine atom.

Fragmentation Pattern: Electron ionization (EI) or other energetic ionization methods will cause the molecule to fragment in a predictable manner. Key fragmentation pathways would likely include the loss of a chlorine radical (•Cl) and the loss of a carbonyl group (CO) to form the pentafluorobenzyl cation. Further fragmentation of the pentafluorophenyl ring would also be observed. Analyzing these fragmentation patterns helps to piece together the molecular structure. The use of soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be beneficial, particularly for reaction products, as they often produce the [M+Cl]⁻ adduct, which can simplify the mass spectra of complex mixtures. nih.govresearchgate.net

Advanced Chromatographic Separations

Chromatographic techniques are vital for separating this compound from starting materials, reagents, and complex mixtures of reaction products, often in combination with mass spectrometric detection.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Separation: A gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column.

Detection: The use of an Electron Capture Negative Ion Chemical Ionization (ECNICI) source for mass spectrometry is particularly advantageous for highly electrophilic compounds containing fluorine and chlorine atoms. This ionization technique offers high sensitivity for such analytes.

Applications: This method is well-suited for the quantitative analysis of this compound and related halogenated byproducts in reaction mixtures. Derivatization may sometimes be employed to enhance the volatility and chromatographic properties of analytes. rsc.org

For the analysis of less volatile or thermally labile reaction products of this compound, such as amides or esters formed in subsequent reactions, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov

Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can effectively separate complex mixtures of reaction products. nih.govresearchgate.net The choice of stationary phase, such as a C18 or a pentafluorophenyl (PFP) phase, and the mobile phase composition are critical for achieving optimal separation. nih.gov

Detection: Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. nih.govresearchgate.net In a typical LC-MS/MS experiment, a precursor ion (e.g., the molecular ion of a reaction product) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This technique, often operated in multiple reaction monitoring (MRM) mode, is highly sensitive and specific, making it ideal for identifying and quantifying trace-level products in complex matrices. nih.govresearchgate.net The use of high-purity LC-MS grade solvents and reagents is crucial to avoid ion suppression and background noise. lcms.cz

Chiral Chromatography for Enantiomeric Resolution of Derivatives

This compound is a valuable chiral derivatizing agent, particularly for the enantiomeric resolution of primary and secondary amines, such as amphetamines and related substances. The fundamental principle involves the reaction of the chiral amine with this compound to form diastereomeric amides. These diastereomers, having different physicochemical properties, can then be separated using achiral chromatographic techniques.

The selection of the analytical technique, primarily gas chromatography (GC) or high-performance liquid chromatography (HPLC), dictates the specific approach. In GC-MS analysis, the derivatized diastereomers are separated on a standard achiral column. The distinct retention times of the diastereomers allow for their individual quantification. For instance, the derivatization of amphetamine enantiomers with a chiral acyl chloride, followed by GC-MS analysis, enables the baseline separation of the resulting diastereomers, providing a robust method for determining the enantiomeric excess.

In HPLC, both chiral stationary phases (CSPs) and pre-column derivatization with a chiral reagent are employed for enantiomeric resolution. When using a chiral derivatizing agent like this compound, the resulting diastereomers can be separated on a conventional achiral column, such as a C18 column. This approach is advantageous as it circumvents the need for often more expensive and specialized chiral columns. The choice of mobile phase is critical and is optimized to achieve maximum resolution between the diastereomeric peaks.

Table 1: Illustrative Chromatographic Conditions for Chiral Separation of a Primary Amine Derivative

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Standard achiral capillary column (e.g., DB-5ms) | Achiral reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium | Isocratic mixture (e.g., Methanol:Water, 60:40) |

| Detector | Mass Spectrometer (MS) | UV or Mass Spectrometer (MS) |

| Derivatizing Agent | This compound | This compound |

| Analyte | Chiral Primary Amine | Chiral Primary Amine |

| Expected Outcome | Separation of diastereomeric amides with distinct retention times | Separation of diastereomeric amides with distinct retention times |

This table is illustrative and specific conditions would need to be optimized for a particular analyte.

Interfacing and Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of this compound and its reaction products. The most powerful and commonly used hyphenated techniques in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable derivatives of this compound. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. This allows for unambiguous identification and quantification. For derivatives of this compound, GC-MS provides high sensitivity and specificity, making it suitable for trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile derivatives that are not amenable to GC analysis. nih.gov HPLC separates the components in a liquid mobile phase, and the eluent is then introduced into the mass spectrometer. The development of advanced interfaces, such as electrospray ionization (ESI), has enabled the sensitive detection of a wide range of compounds. LC-tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions, which is crucial for analyzing complex biological matrices. For instance, an LC-MS/MS method for the chiral resolution of amphetamines in plasma and oral fluid after derivatization has been successfully developed and validated. nih.gov

Method Development and Validation for Trace Analysis of this compound Derivatives

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results, especially for trace analysis. A typical validation process for a method analyzing this compound derivatives would include the assessment of the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different concentration levels (intra-day and inter-day precision).

Recovery: The efficiency of the extraction process for the analyte from the sample matrix.

Matrix Effect: The influence of co-eluting substances from the sample matrix on the ionization of the analyte.

Stability: The stability of the analyte in the sample matrix and in the prepared extracts under various storage conditions.

Table 2: Typical Validation Parameters for a Trace Analysis Method of a Derivatized Amine

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Derivatized Amphetamine |

| Linearity (r²) | > 0.99 | 0.998 |

| LOD | Signal-to-Noise Ratio > 3 | 0.5 ng/mL |

| LOQ | Signal-to-Noise Ratio > 10 | 1.5 ng/mL |

| Accuracy (% Bias) | Within ±15% | -8.5% to +10.2% |

| Precision (%RSD) | < 15% | < 12% |

| Recovery (%) | Consistent and reproducible | 85-95% |

This table presents illustrative data based on typical findings for similar derivatized compounds. Specific values would be determined during the validation of a method for a particular this compound derivative.

The derivatization of analytes with reagents like this compound often enhances their detectability, allowing for the development of highly sensitive methods for trace analysis in complex matrices such as biological fluids and environmental samples.

Emerging Research Frontiers and Future Perspectives for Pentafluorophenylacetyl Chloride

Green Chemistry Approaches in Pentafluorophenylacetyl Chloride Synthesis and Application

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of complex chemicals like this compound. vapourtec.comacs.orgyoutube.comskpharmteco.com While specific green synthesis routes for this compound are not yet widely documented, the broader field of chlorine chemistry is undergoing a green transformation. nih.gov The industry is moving towards more eco-friendly methods, such as utilizing membrane cell electrolysis for chlorine production, which is more energy-efficient and less toxic than older methods. nih.gov

Future research in this area will likely focus on developing catalytic routes to this compound that avoid harsh reagents and minimize waste. The use of renewable feedstocks and energy-efficient reaction conditions, such as ambient temperature and pressure, are key goals. youtube.com Furthermore, designing processes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, will be a critical aspect of greening the synthesis of this and other fine chemicals. acs.org

Development of Novel Catalytic Systems Incorporating this compound Motifs

The unique electronic properties of the pentafluorophenyl group make it an attractive component for the design of novel catalysts. While direct applications of this compound in catalysis are still an emerging field, the incorporation of its structural motifs into catalyst ligands holds significant promise. The strong electron-withdrawing nature of the pentafluorophenyl ring can be harnessed to tune the electronic environment of a catalytic metal center, thereby influencing its reactivity and selectivity.

Research in this domain is expected to explore the synthesis of ligands derived from this compound for various catalytic applications, including cross-coupling reactions, polymerization, and asymmetric catalysis. The development of such catalysts could lead to more efficient and selective chemical transformations.

Advanced Materials Science Applications Beyond Sensing

The integration of this compound into advanced materials is a burgeoning area of research with the potential for significant technological impact. Its reactive acyl chloride group and stable perfluorinated ring make it a versatile building block for functional polymers and materials.

Functional Coatings: The development of fluorine-free superhydrophobic coatings is an active area of research. mdpi.com While not directly using this compound, the principles of using functionalized materials to create water-repellent surfaces are relevant. The incorporation of the pentafluorophenyl group into coating formulations could enhance their thermal stability, chemical resistance, and surface properties. mdpi.com

Self-Healing Materials: The concept of self-healing polymers, which can autonomously repair damage, is a major frontier in materials science. rsc.orgresearchgate.net These materials often rely on the incorporation of reactive moieties that can form new bonds upon damage. The reactive nature of this compound makes it a potential candidate for use as a crosslinking agent or as a component in the synthesis of monomers for self-healing polymers.

Strategic Contributions to Specialized Chemical Syntheses and Fine Chemical Production

This compound serves as a valuable reagent in the synthesis of complex organic molecules and fine chemicals. Its utility stems from the ability to introduce the pentafluorophenylacetyl group, which can impart unique properties to the target molecule or serve as a reactive handle for further transformations.

In the realm of fine chemical production, the principles of sustainable chlorine chemistry are becoming increasingly important. nih.gov The use of acyl chlorides, such as this compound, is central to many industrial processes. nih.gov Future research will likely focus on developing more efficient and selective methods for utilizing this reagent in the synthesis of high-value products, including pharmaceutical intermediates and specialty polymers. nih.gov The synthesis of functionalized biodegradable polymers, for instance, often involves the use of acyl chlorides to terminate polymerization reactions. nih.gov

Synergistic Theoretical and Experimental Approaches in this compound Research

A comprehensive understanding of the reactivity and properties of this compound requires a combination of theoretical and experimental approaches. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reaction mechanisms, and spectroscopic properties. nih.gov For example, theoretical studies have been used to investigate the reaction of chlorine radicals with other organic molecules, elucidating reaction pathways and kinetics. nih.gov

Experimental studies, including spectroscopic analysis and reaction kinetics, are essential to validate theoretical predictions and to explore the practical applications of this compound. The synthesis and characterization of polymers containing pentafluorophenyl groups, for instance, have been investigated to understand their electrochemical and material properties. researchgate.net The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this versatile chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.